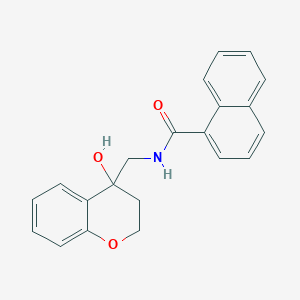

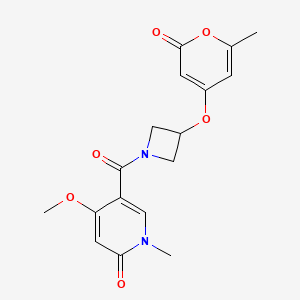

N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of the N-((4-hydroxychroman-4-yl)methyl)-sulphonamide (N-4HCS) compound, a similar compound to the one , has been described in the literature . The compound was synthesized as part of a study to identify the cellular target of the N-4HCS series . A photoactivatable N-4HCS derivative was synthesized to identify the N-4HCS cellular target .Chemical Reactions Analysis

The compound has been used in research related to malaria. It has been shown to block Plasmodium male gamete formation with nanomolar activity . The compound is part of the N-4HCS series, which has been shown to interact with Pfs16 .Scientific Research Applications

Alzheimer's Disease Research

A study by Shoghi-Jadid et al. (2002) explores the use of hydrophobic radiofluorinated derivatives for positron emission tomography (PET) imaging to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease (AD) patients. This approach is significant for diagnostic assessment and monitoring therapeutic responses in AD (Shoghi-Jadid et al., 2002).

DNA Interaction Studies

Kurt et al. (2020) investigated the synthesis, characterization, and DNA interaction of novel Schiff base ligands derived from reactions involving naphthalene compounds. These studies are crucial for understanding the binding properties of these compounds with DNA, offering potential insights into drug design and therapeutic applications (Kurt et al., 2020).

Chemical Scavenging and Antioxidant Activity

Research by Kaiser et al. (1990) on the scavenging of singlet molecular oxygen by tocopherols, which share a structural similarity with hydroxyl-containing compounds, highlights the importance of these molecules in preventing oxidative damage, relevant in the context of chemical reactivity and potential therapeutic applications (Kaiser et al., 1990).

Catalytic and Synthesis Applications

Yadav and Salunke (2013) demonstrated the use of solid base catalysts for O-methylation of 2-naphthol, emphasizing the relevance of catalytic processes in synthesizing medically significant compounds such as naproxen, which might parallel the synthetic pathways involving N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide (Yadav & Salunke, 2013).

Fluorescent Probes for β-Amyloid

A study by Fa et al. (2015) on the synthesis of a fluorescent probe for β-amyloids introduces methodologies for creating compounds that can bind to specific targets, such as amyloid aggregates, which is crucial for diagnostic imaging of neurodegenerative diseases. This approach could potentially be adapted for studies involving this compound (Fa et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide, also known as N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]naphthalene-1-carboxamide, is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .

Mode of Action

The compound interacts with its target, Pfs16, by stabilizing it in lysates from activated mature gametocytes . This interaction blocks male gamete formation in the malaria parasite life cycle and subsequently prevents the transmission of the parasite to the mosquito .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of male gametes in the malaria parasite . By targeting Pfs16, it disrupts the normal functioning of these pathways, leading to a block in the transmission of the parasite .

Result of Action

The result of the compound’s action is the inhibition of male gamete formation in the malaria parasite, which effectively blocks the transmission of the parasite to the mosquito . This makes the compound a potential candidate for the development of transmission-blocking antimalarials .

Biochemical Analysis

Biochemical Properties

It has been found to interact with the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction suggests that N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide may have a role in the regulation of protein function and stability within the cell .

Cellular Effects

In terms of cellular effects, this compound has been shown to block male gamete formation in the malaria parasite life cycle . This suggests that the compound may have a significant impact on cellular processes related to reproduction and transmission in this organism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction appears to stabilize Pfs16 in lysates from activated mature gametocytes, suggesting a potential mechanism for the compound’s observed effects on male gamete formation .

properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c23-20(17-9-5-7-15-6-1-2-8-16(15)17)22-14-21(24)12-13-25-19-11-4-3-10-18(19)21/h1-11,24H,12-14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCVQOKQRCQWQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2826413.png)

![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2826418.png)

![3-(4-Chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2826423.png)

![4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid](/img/structure/B2826425.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2826426.png)

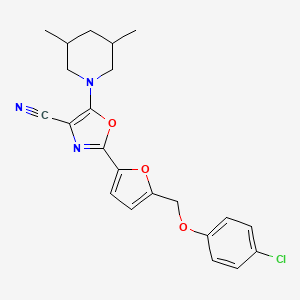

![3-Methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2826429.png)

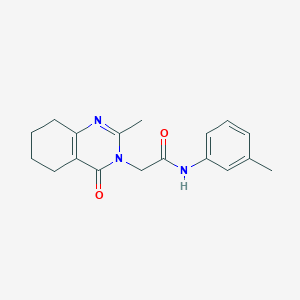

![N-cyclopentyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2826431.png)

![5-Acetyl-6-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B2826434.png)